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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

Cat. No.: S548141

Compound Name: Denibulin hydrochloride (MN-029) Classification: Novel small-molecule Vascular
Disrupting Agent (VDA) Developer: MediciNova Trial Phase: I Primary Publication: Cancer
Chemotherapy and Pharmacology, 2011 [1] [2] [3]

Trial Objectives and Design

This first-in-human study aimed to determine the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of denibulin in patients with advanced solid tumors [1] [2].

e Study Design: Open-label, dose-escalation study using an accelerated titration design, with intra-
patient dose escalation permitted [1] [2].
¢ Treatment Regimen: Denibulin HCI was administered as an intravenous (V) infusion every three
weeks [1] [2].
¢ Endpoints:
o Primary: Safety, tolerability, and establishment of the Maximum Tolerated Dose (MTD) and
Dose-Limiting Toxicities (DLTs) [1].
o Secondary: Pharmacokinetic profile and acute anti-vascular effects assessed by Dynamic
Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) [1].

Patient Demographics and Dosing
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e Patients: 34 patients received a total of 151 infusions of MN-029 [1] [2].

e Dose Escalation: Doses were escalated from 4.0 mg/m? to 225 mg/m? [1] [2].

¢ Maximum Tolerated Dose (MTD): The MTD was determined to be 180 mg/m? [1] [2].

¢ Dose-Limiting Toxicities (DLTs): At the highest dose tested (225 mg/m?), two DLTs were observed:
a transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) [1] [2].

Safety and Tolerability Profile

Denibulin was generally well tolerated. The most common adverse events were typically mild to moderate

[1][2].

Table 1: Summary of Common Adverse Events (AEs) [1] [2]

Adverse Event Incidence & Characteristics

Nausea / Common; appeared to be dose-related

Vomiting

Diarrhea Frequently reported

Fatigue Frequently reported

Headache Frequently reported

Anorexia Frequently reported

Cardiovascular One reversible episode of acute coronary ischemia at 180 mg/m?; one transient

ischemic attack (DLT) at 225 mg/m?
Hepatotoxicity Grade 3 transaminitis (DLT) at 225 mg/m?

Not Observed No clinically significant myelotoxicity, stomatitis, or alopecia. No evidence of
cumulative toxicity.

Pharmacokinetic (PK) Data

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21305290/
https://link.springer.com/article/10.1007/s00280-011-1565-4
https://pubmed.ncbi.nlm.nih.gov/21305290/
https://link.springer.com/article/10.1007/s00280-011-1565-4
https://pubmed.ncbi.nlm.nih.gov/21305290/
https://link.springer.com/article/10.1007/s00280-011-1565-4
https://pubmed.ncbi.nlm.nih.gov/21305290/
https://link.springer.com/article/10.1007/s00280-011-1565-4
https://pubmed.ncbi.nlm.nih.gov/21305290/
https://link.springer.com/article/10.1007/s00280-011-1565-4
https://pubmed.ncbi.nlm.nih.gov/21305290/
https://link.springer.com/article/10.1007/s00280-011-1565-4
https://www.smolecule.com/products/s548141?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

PK analysis showed that denibulin exhibited dose-dependent pharmacokinetics, though with substantial

inter-subject variability [1] [2].

Table 2: Summary of Pharmacokinetic Findings [1] [2]

PK Parameter Findings

Cmax (Maximum plasma concentration) Dose-related increases were observed.

AUC (Area Under the Curve) Dose-related increases were observed.
Inter-subject Variability Substantial variability was noted in PK parameters.

Efficacy and Biomarker Assessment

While the trial was not designed to measure efficacy, biomarker and imaging data provided evidence of

biological activity.

e Tumor Response: No objective tumor responses (partial or complete response) were noted.
However, five patients achieved stable disease lasting 26 months [1] [2].

¢ Anti-Vascular Effect (DCE-MRI): A significant linear correlation was found between the reduction
in the transfer constant (K'""S), a parameter reflecting tumor blood flow and permeability, and
exposure to denibulin (as measured by AUC). This confirms a direct anti-vascular effect of the drug

[1] [2].

Detailed Experimental Protocols

For researchers looking to implement similar assessments, here are the methodologies for key experiments

cited in the denibulin trial.

Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Anti-
Vascular Assessment
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DCE-MRI was used as a primary pharmacodynamic biomarker to evaluate the acute effects of denibulin on

tumor vasculature [1] [2].
e Image Acquisition:

o Timing: DCE-MRI scans were acquired at baseline and acutely post-dose at 6-8 hours after
the denibulin infusion [1] [2].

o Technique: A dynamic series of images is acquired before, during, and after the rapid bolus
injection of a gadolinium-based contrast agent.

o Pre-processing: Pre-contrast T1 maps are computed, and the DCE-MRI series is co-
registered to ensure accuracy [4].

e Data Analysis:

o Parameter Calculation: Concentration-time curves of the contrast agent within the tumor are
generated. From these curves, quantitative parameters are calculated using pharmacokinetic
models like the Extended Tofts Model [4].

o Key Parameters:

» K'aNS: The volume transfer constant between blood plasma and the extracellular
extravascular space (EES), a key marker of vascular permeability and blood flow. A
reduction indicates vascular shutdown [1] [4].

= Vg: The volume of EES per unit volume of tissue.

= Vp: The blood plasma volume per unit volume of tissue.
= AUCgqq4: The area under the gadolinium concentration curve at 90 seconds, a semi-
guantitative measure of perfusion and permeability [4].

The following diagram illustrates the mechanistic rationale for using DCE-MRI to assess VDA activity and

the subsequent biological effects.
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Protocol 2: Pharmacokinetic (PK) Sampling and Analysis
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This protocol outlines the method for characterizing the pharmacokinetic profile of denibulin [1] [2].

e Sample Collection: Serial blood samples are collected from patients at predefined time points
before, during, and after the denibulin infusion. Typical time points include pre-dose, at the end of
infusion, and at multiple intervals post-infusion (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

e Sample Processing: Plasma is separated from blood cells via centrifugation and stored at -80°C
until analysis.

¢ Bioanalytical Assay: Plasma concentrations of denibulin are quantified using a validated analytical
method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

¢ PK Parameter Calculation: Non-compartmental analysis is performed on the concentration-time
data for each patient to determine key PK parameters using specialized software (e.g., Phoenix
WinNonlin):

o Chax: The maximum observed plasma concentration.

© Tmax: The time to reach Cp .

o AUC(: The area under the concentration-time curve from time zero to the last measurable
time point.

o AUC(_,: The area under the concentration-time curve from time zero extrapolated to infinity.

o Half-life (t.,): The time required for the plasma concentration to reduce by half.

o Clearance (CL): The volume of plasma cleared of the drug per unit time.
o Volume of Distribution (V4): The apparent volume in which the drug is distributed.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A phase study of MN-029 ( | ), a novel vascular-disrupting... denibulin [pubmed.ncbi.nlm.nih.gov]
2. A phase study of MN-029 ( I), a novel vascular-disrupting... denibulin [link.springer.com]

3. Aphase i study of MN-029 (denibulin), a novel vascular- ... [scholars.uthscsa.edu]

4. Dose-response assessment by quantitative MRI in a ... [nature.com]

To cite this document: Smolecule. [Application Notes: Denibulin (MN-029) Phase | Clinical Trial].

Smolecule, [2026]. [Online PDF]. Available at:

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21305290/
https://link.springer.com/article/10.1007/s00280-011-1565-4
https://www.smolecule.com/products/s548141?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21305290/
https://link.springer.com/article/10.1007/s00280-011-1565-4
https://scholars.uthscsa.edu/en/publications/a-phase-i-study-of-mn-029-denibulin-a-novel-vascular-disrupting-a/
https://www.nature.com/articles/s41598-020-71246-w
https://www.smolecule.com/products/b548141#denibulin-phase-i-clinical-trial-protocol
https://www.smolecule.com/products/b548141#denibulin-phase-i-clinical-trial-protocol
https://www.smolecule.com/products/s548141?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

[https://www.smolecule.com/products/b548141#denibulin-phase-i-clinical-trial-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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